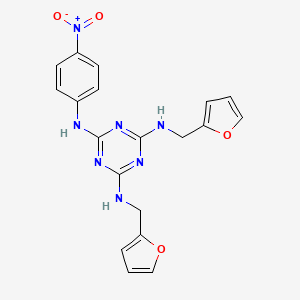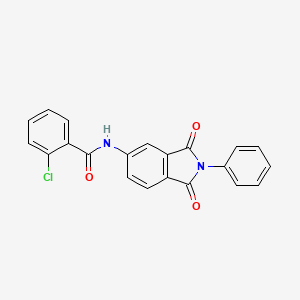
1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ETHAN-1-ONE is a complex organic compound that features a quinoline derivative and a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ETHAN-1-ONE likely involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the triazole group, and the final coupling of these two moieties. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反应分析
Types of Reactions
1-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with different functional groups, while substitution reactions could introduce new substituents on the quinoline or triazole rings.
科学研究应用
Chemistry
In chemistry, this compound might be studied for its unique structural features and reactivity, contributing to the development of new synthetic methodologies or materials.
Biology
In biology, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other biological activities.
Medicine
In medicine, such compounds could be explored for their potential therapeutic applications, including as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, these compounds might be used as intermediates in the synthesis of more complex molecules, or as additives in various products.
作用机制
The mechanism of action of 1-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ETHAN-1-ONE would depend on its specific biological target. This could involve binding to a specific enzyme or receptor, modulating a signaling pathway, or interacting with cellular components in a way that alters their function.
相似化合物的比较
Similar Compounds
Similar compounds might include other quinoline derivatives, triazole-containing molecules, or compounds with both structural features.
Uniqueness
The uniqueness of 1-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ETHAN-1-ONE could lie in its specific combination of structural features, which might confer unique reactivity, biological activity, or other properties.
属性
分子式 |
C23H26N4OS |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C23H26N4OS/c1-16-10-11-19-18(12-16)23(4,17-8-6-5-7-9-17)14-22(2,3)27(19)20(28)13-29-21-24-15-25-26-21/h5-12,15H,13-14H2,1-4H3,(H,24,25,26) |
InChI 键 |
PVFJSNXUEWVSQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)CSC4=NC=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone](/img/structure/B15010214.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B15010217.png)
![N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B15010225.png)

![4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B15010236.png)

![N-(2-methoxyphenyl)-2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15010244.png)
![2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B15010249.png)


![2,4-dichloro-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15010271.png)
![N-(2,3-dimethylphenyl)-N'-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B15010274.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-3-nitro-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B15010282.png)
![4,4-Dimethyl-6-[(2-methylprop-2-en-1-yl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile](/img/structure/B15010292.png)
